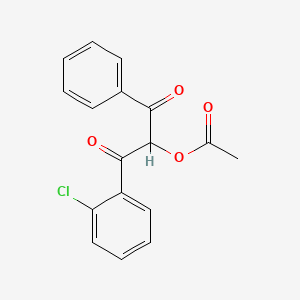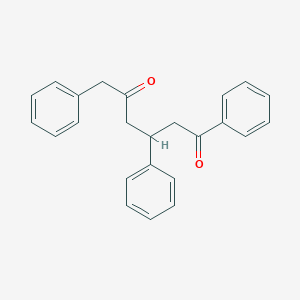![molecular formula C10H21O2P B14617952 Ethyl [di(propan-2-yl)phosphanyl]acetate CAS No. 59356-26-2](/img/structure/B14617952.png)
Ethyl [di(propan-2-yl)phosphanyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [di(propan-2-yl)phosphanyl]acetate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphanyl group attached to an ethyl acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [di(propan-2-yl)phosphanyl]acetate typically involves the reaction of di(propan-2-yl)phosphine with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
- Solvent: Tetrahydrofuran (THF)
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl [di(propan-2-yl)phosphanyl]acetate can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Substitution: The ethyl acetate moiety can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Substitution: Nucleophiles such as amines or thiols can be employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products
Oxidation: Phosphine oxides
Substitution: Substituted phosphanyl acetates
Hydrolysis: Carboxylic acids and alcohols
Aplicaciones Científicas De Investigación
Ethyl [di(propan-2-yl)phosphanyl]acetate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be used in various catalytic processes.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl [di(propan-2-yl)phosphanyl]acetate involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific catalytic process and the nature of the transition metal used.
Comparación Con Compuestos Similares
Similar Compounds
Di(propan-2-yl)phosphine: A related compound that lacks the ethyl acetate moiety.
Ethyl acetate: A simple ester that lacks the phosphanyl group.
Phosphine oxides: Oxidized derivatives of phosphines.
Uniqueness
Ethyl [di(propan-2-yl)phosphanyl]acetate is unique due to the presence of both the phosphanyl group and the ethyl acetate moiety. This combination allows it to participate in a wide range of chemical reactions and form stable complexes with transition metals, making it a versatile compound in organic synthesis and catalysis.
Propiedades
Número CAS |
59356-26-2 |
|---|---|
Fórmula molecular |
C10H21O2P |
Peso molecular |
204.25 g/mol |
Nombre IUPAC |
ethyl 2-di(propan-2-yl)phosphanylacetate |
InChI |
InChI=1S/C10H21O2P/c1-6-12-10(11)7-13(8(2)3)9(4)5/h8-9H,6-7H2,1-5H3 |
Clave InChI |
LWCRCAPRUCQTEM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CP(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


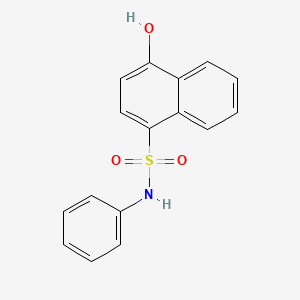
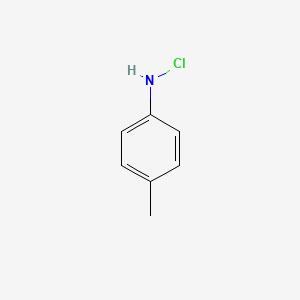
![Ethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1-carboxylate](/img/structure/B14617888.png)

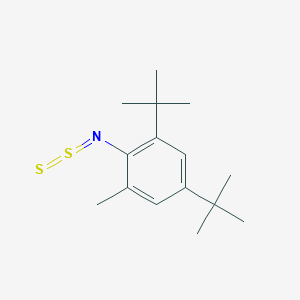

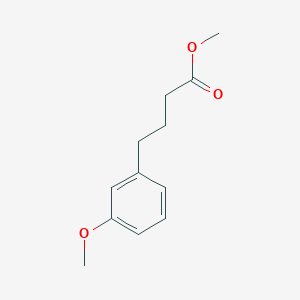
![N-methyl-N-[(4-propan-2-ylphenyl)methylideneamino]methanamine](/img/structure/B14617928.png)
![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,7-dimethyl-](/img/structure/B14617932.png)
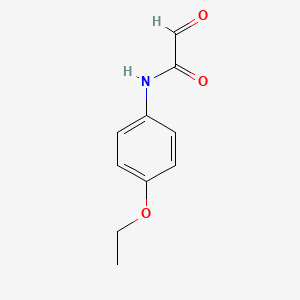
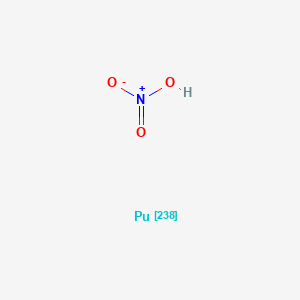
![N-[3-(Furan-2-yl)propyl]-3-methylaniline](/img/structure/B14617947.png)
